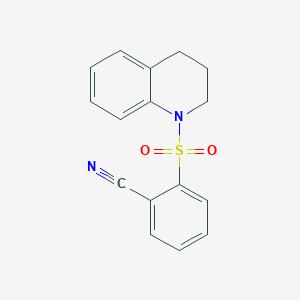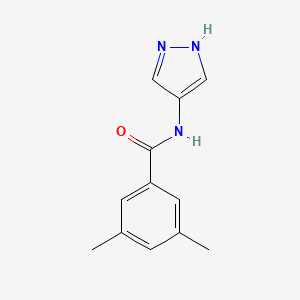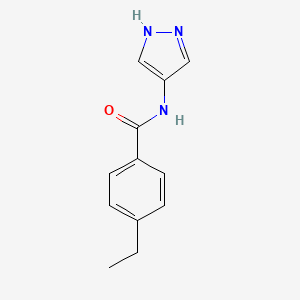
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide, also known as PNCA, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound may also modulate the activity of other signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been shown to modulate the activity of various signaling pathways involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured in vitro and in vivo. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several potential future directions for research on N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the investigation of this compound as a potential anticancer agent. Future research could also focus on the optimization of the synthesis method of this compound and the development of more efficient and scalable methods for its production. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans.
Synthesemethoden
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide can be synthesized by the reaction of 1-naphthylamine with ethyl acetoacetate in the presence of hydrazine hydrate and acetic acid. The resulting intermediate is then further reacted with 4-chloropyrazole to yield this compound. The synthesis process has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(17-11-8-15-16-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHHMHIAFJRERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)